molecular formula C22H25ClN2O3 B5073943 N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide

N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B5073943
M. Wt: 400.9 g/mol
InChI Key: UEZIKOOXGUBEPH-MOSHPQCFSA-N
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Description

“N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities, including antiemetic, antipsychotic, and anti-inflammatory properties. This particular compound features a chlorophenyl group, an ethylamino group, and a methylpropoxy group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide” typically involves multiple steps:

    Formation of the Enone Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with ethylamine to form an enone intermediate.

    Addition of the Benzamide Moiety: The enone intermediate is then reacted with 4-(2-methylpropoxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Condensation Reactions: Utilizing automated reactors to ensure precise control over reaction conditions.

    Purification Processes: Employing techniques such as recrystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Studied for its ability to bind to certain receptors in the body.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Cosmetics: Possible applications in skincare products due to its chemical properties.

Mechanism of Action

The mechanism of action of “N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(ethylamino)acetamide
  • N-(4-chlorophenyl)-3-(methylamino)-3-oxopropanamide
  • N-(4-chlorophenyl)-4-(2-methylpropoxy)benzamide

Uniqueness

The unique combination of functional groups in “N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide” contributes to its distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the ethylamino and methylpropoxy groups may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3/c1-4-24-22(27)20(13-16-5-9-18(23)10-6-16)25-21(26)17-7-11-19(12-8-17)28-14-15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,27)(H,25,26)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZIKOOXGUBEPH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=C(C=C2)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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